2-Hydroxy-n-(prop-2-en-1-yl)propanamide
Overview
Description
2-Hydroxy-n-(prop-2-en-1-yl)propanamide is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, N-allyl-2-hydroxypropanamide . This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH-) attached to a propanamide backbone, with an allyl group (-CH₂CH=CH₂) substituent on the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-n-(prop-2-en-1-yl)propanamide typically involves the reaction of allylamine with 2-hydroxypropanoyl chloride under controlled conditions . The reaction proceeds as follows:
Reactants: Allylamine and 2-hydroxypropanoyl chloride.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Catalyst: Triethylamine (TEA) or pyridine.
Temperature: The reaction is carried out at low temperatures, typically around 0-5°C, to prevent side reactions.
Procedure: The 2-hydroxypropanoyl chloride is added dropwise to a solution of allylamine and the catalyst in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may involve the use of alternative solvents and catalysts to optimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-n-(prop-2-en-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 2-oxo-n-(prop-2-en-1-yl)propanamide.
Reduction: Formation of 2-hydroxy-n-(prop-2-en-1-yl)propanamine.
Substitution: Formation of substituted allyl derivatives.
Hydrolysis: Formation of 2-hydroxypropanoic acid and allylamine.
Scientific Research Applications
2-Hydroxy-n-(prop-2-en-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-n-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-n-(propan-2-yl)propanamide: Similar structure but with an isopropyl group instead of an allyl group.
2-Hydroxy-n-(prop-2-yn-1-yl)propanamide: Similar structure but with a propargyl group instead of an allyl group.
2-Hydroxy-n-(prop-2-en-1-yl)butanamide: Similar structure but with a butanamide backbone instead of a propanamide backbone.
Uniqueness
2-Hydroxy-n-(prop-2-en-1-yl)propanamide is unique due to the presence of the allyl group, which imparts specific reactivity and biological activity. The combination of the hydroxyl, amide, and allyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-prop-2-enylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-7-6(9)5(2)8/h3,5,8H,1,4H2,2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDYNPXBPRMQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279022 | |
Record name | 2-hydroxy-n-(prop-2-en-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-16-6 | |
Record name | 2-Hydroxy-N-2-propen-1-ylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 11065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactamide, N-allyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-n-(prop-2-en-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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